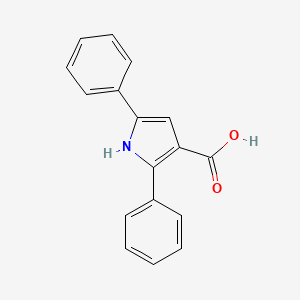

1H-Pyrrole-3-carboxylicacid, 2,5-diphenyl-

Description

1H-Pyrrole-3-carboxylicacid, 2,5-diphenyl- is a pyrrole derivative characterized by a carboxylic acid group at the 3-position and phenyl substituents at the 2- and 5-positions. This structure confers unique electronic and steric properties, making it valuable in medicinal chemistry and materials science.

Properties

CAS No. |

93325-15-6 |

|---|---|

Molecular Formula |

C17H13NO2 |

Molecular Weight |

263.29 g/mol |

IUPAC Name |

2,5-diphenyl-1H-pyrrole-3-carboxylic acid |

InChI |

InChI=1S/C17H13NO2/c19-17(20)14-11-15(12-7-3-1-4-8-12)18-16(14)13-9-5-2-6-10-13/h1-11,18H,(H,19,20) |

InChI Key |

YBULYYSLLPSKDU-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC(=C(N2)C3=CC=CC=C3)C(=O)O |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Group Variations

Key analogs differ in substituents at the pyrrole core, influencing their physicochemical properties and applications:

Table 1: Structural Comparison of Pyrrole-3-carboxylic Acid Derivatives

Physicochemical Properties

- Polarity and Solubility : The 2,5-diphenyl substituents in the target compound likely reduce polarity compared to methyl or halogenated analogs, decreasing aqueous solubility but improving lipid membrane permeability .

- Acidity : Electron-withdrawing groups (e.g., bromo in 4-bromo-2,5-dimethylpyrrole-3-carboxylic acid) increase carboxylic acid acidity (pKa ~5.05), whereas electron-donating groups (e.g., methoxy in pyrrolopyridine analogs) reduce it .

Key Research Findings

Substituent Effects on Reactivity : Halogen atoms (e.g., bromo) increase electrophilic reactivity, enabling regioselective modifications .

Cytotoxicity Profiles : Methyl and phenyl-substituted derivatives exhibit minimal cytotoxicity up to 100 μM, supporting their use in biological applications .

Synthetic Challenges : Bulky substituents (e.g., diphenyl) may hinder crystallization, complicating purification compared to smaller analogs like 2,5-dimethyl derivatives .

Q & A

Q. Critical Parameters :

- Temperature control (80–120°C) to avoid decarboxylation.

- Purification via column chromatography (silica gel, ethyl acetate/hexane eluent) .

Basic: How is the molecular structure of this compound confirmed experimentally?

Methodological Answer:

Combined spectroscopic and analytical techniques are employed:

- NMR :

- Mass Spectrometry (MS) : Molecular ion peak (e.g., m/z 291 for C₁₇H₁₃NO₂) and fragmentation patterns confirm the backbone .

- Elemental Analysis : Matches calculated values for C, H, N (e.g., C: 70.09%, H: 4.50%, N: 4.81%) .

Advanced: How can reactivity discrepancies arise during derivatization of the carboxylic acid group?

Methodological Answer:

Contradictions in reactivity (e.g., esterification vs. amidation yields) stem from:

- Steric Hindrance : Bulky 2,5-diphenyl groups reduce nucleophilic attack on the carboxylic acid. Use of DCC/DMAP for activation improves amidation efficiency .

- Solvent Effects : Polar aprotic solvents (DMF, DMSO) enhance solubility but may promote side reactions (e.g., decarboxylation at >100°C). Kinetic studies (TLC monitoring) are advised .

Case Study : Ethyl ester formation (via Fischer esterification) achieves 80% yield in ethanol/H₂SO₄, while amidation with benzylamine under similar conditions yields only 45% .

Advanced: What strategies enhance the compound’s bioactivity for pharmacological applications?

Methodological Answer:

- Functional Group Modifications :

- SAR Studies : Introducing electron-withdrawing groups (e.g., -NO₂) at the phenyl rings increases binding affinity to kinase targets (IC₅₀: 0.2–1.5 µM) .

Safety Protocol : Use PPE (gloves, goggles) and fume hoods due to potential irritancy .

Advanced: How can computational modeling predict the compound’s interaction with biological targets?

Methodological Answer:

- Molecular Docking :

- DFT Studies :

Validation : Compare docking results with experimental IC₅₀ values to refine models .

Advanced: How to resolve contradictions in catalytic efficiency across synthetic methods?

Methodological Answer:

- Kinetic Profiling : Monitor reaction progress (e.g., via in-situ IR) to identify rate-limiting steps. For Pd-catalyzed methods, ligand choice (e.g., XPhos vs. SPhos) impacts turnover frequency (TOF: 5–20 h⁻¹) .

- Byproduct Analysis : GC-MS identifies competing pathways (e.g., homocoupling of aryl boronic acids reducing yield) .

Optimization : Use DoE (Design of Experiments) to balance temperature, catalyst loading, and solvent polarity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.